Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate
CAS No.: 190071-26-2
Cat. No.: VC8085285
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190071-26-2 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate |
| Standard InChI | InChI=1S/C11H11NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-5,12-13H,6H2,1H3 |
| Standard InChI Key | KVWQGEONUTXDDI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)NC(=C2)CO |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)NC(=C2)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate (IUPAC name: methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate) belongs to the indole family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:
-
Hydroxymethyl group (-CH2OH) at the 2-position, which introduces polarity and hydrogen-bonding capacity.
-
Methyl ester (-COOCH3) at the 5-position, enhancing solubility in organic solvents and serving as a protected carboxylate group.
The molecular formula is C11H11NO3, with a theoretical molecular weight of 205.21 g/mol (calculated from atomic masses).
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| Boiling Point | Estimated 320–350°C (decomposition) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| LogP (Partition Coefficient) | ~1.2 (predicted) |
Synthesis and Preparation
Synthetic Strategies
The synthesis of methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate can be inferred from methods used for analogous indole derivatives . A plausible route involves:
-
Indole Core Formation:
-
The Fischer indole synthesis or Madelung cyclization constructs the indole skeleton from precursors such as phenylhydrazines and carbonyl compounds.
-
-
Functionalization at the 2-Position:
-
Esterification at the 5-Position:
-
Carboxylation at the 5-position using carbon dioxide or a carboxylating agent, followed by esterification with methanol and an acid catalyst (e.g., H2SO4).
-
Optimization Challenges
-
Regioselectivity: Ensuring substitution occurs exclusively at the 2- and 5-positions requires careful control of reaction conditions (e.g., temperature, catalysts) .
-
Protection of Hydroxymethyl: The -CH2OH group may require protection (e.g., as a silyl ether) during synthesis to prevent unwanted side reactions .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s ester and hydroxymethyl groups make it a versatile precursor for:
-
Prodrug Development: Hydrolysis of the ester yields carboxylic acids, while oxidation of the hydroxymethyl group generates aldehydes or ketones .
-
Anticancer Agents: Indole derivatives are known to interfere with microtubule assembly (e.g., vinca alkaloids) .
Material Science
-
Fluorescent Probes: Indole’s conjugated π-system could be modified for use in optoelectronic materials.
Future Research Directions
-
Synthetic Methodologies: Developing catalytic asymmetric routes to access enantiomerically pure forms.
-
Biological Screening: Evaluating antiviral and anti-inflammatory activity in vitro.
-
Structure-Activity Relationships (SAR): Modifying the hydroxymethyl and ester groups to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume